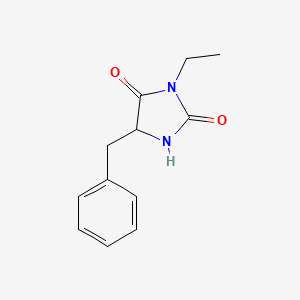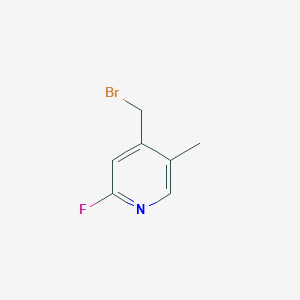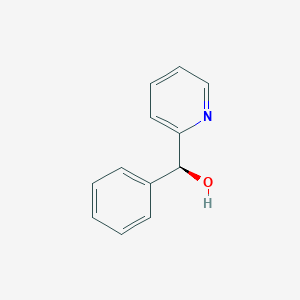
Methyl 4-bromo-3-(dibromomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-3-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(dibromomethyl)benzoate typically involves the bromination of methyl 4-bromobenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Methyl 4-bromo-3-(dibromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methyl 4-methoxy-3-(dibromomethyl)benzoate, while reduction can produce methyl 4-bromo-3-(bromomethyl)benzoate .
科学的研究の応用
Methyl 4-bromo-3-(dibromomethyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Methyl 4-bromo-3-(dibromomethyl)benzoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect various biochemical pathways and cellular processes, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: A simpler derivative with only one bromine atom on the benzene ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a dibromomethyl group.
Methyl 4-bromo-3-methylbenzoate: Features a methyl group instead of a dibromomethyl group at the 3-position
Uniqueness
The dibromomethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H7Br3O2 |
|---|---|
分子量 |
386.86 g/mol |
IUPAC名 |
methyl 4-bromo-3-(dibromomethyl)benzoate |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3 |
InChIキー |
DSKIZIITNIWKOS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)


![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)



![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)

![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

